
AZD-9056
Vue d'ensemble
Description
AZD-9056 est une petite molécule qui agit comme un antagoniste sélectif du récepteur purinergique P2X7. Ce récepteur est impliqué dans divers processus physiologiques et pathologiques, notamment l'inflammation et la douleur. This compound a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que la polyarthrite rhumatoïde et d'autres maladies inflammatoires .
Applications De Recherche Scientifique
Chemistry: It serves as a tool compound for studying the P2X7 receptor and its role in various chemical processes.
Biology: AZD-9056 is used to investigate the biological functions of the P2X7 receptor in cellular and molecular biology.
Medicine: The compound has been evaluated in clinical trials for its potential therapeutic effects in rheumatoid arthritis and other inflammatory diseases
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
AZD-9056, also known as N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide, is a selective orally active inhibitor of the P2X7 receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases .
Mode of Action
The antagonist this compound blocks P2X7 receptors, indicating a high selectivity of the antagonist for the P2X7 receptor . This interaction with the P2X7 receptor is crucial in its role in managing inflammation and pain-related diseases .
Biochemical Pathways
The p2x7 receptor, the primary target of this compound, is known to play a significant role in inflammation and pain-causing diseases . Therefore, it can be inferred that this compound may influence the biochemical pathways related to inflammation and pain.
Result of Action
In phase IIa clinical trials, 65% of this compound recipients at 400 mg/day responded at the ACR20 level compared with 27% of placebo-treated patients . A significant reduction in swollen and tender joint count was observed in the actively treated group compared with placebo . In phase iib clinical trials, this compound (all doses) had no clinically or statistically significant effect on rheumatoid arthritis (ra) relative to placebo .
Analyse Biochimique
Biochemical Properties
AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . This compound is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, this compound can alter these processes at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Dosage Effects in Animal Models
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de AZD-9056 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés incluent :
Formation de la structure de base : Cela implique la réaction d'un dérivé de phénylpropylamine avec des réactifs appropriés pour former la structure de base.
Modifications de groupes fonctionnels :
Méthodes de Production Industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Synthèse par lots : De grandes quantités de matières premières sont mises en réaction dans des réacteurs par lots sous des conditions contrôlées.
Analyse Des Réactions Chimiques
Types de Réactions
AZD-9056 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Les réactions de substitution impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule par d'autres atomes ou groupes
Réactifs et Conditions Courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leur activité biologique .
Applications de la Recherche Scientifique
Chimie : Il sert de composé outil pour étudier le récepteur P2X7 et son rôle dans divers processus chimiques.
Biologie : this compound est utilisé pour étudier les fonctions biologiques du récepteur P2X7 en biologie cellulaire et moléculaire.
Médecine : Le composé a été évalué lors d'essais cliniques pour ses effets thérapeutiques potentiels dans la polyarthrite rhumatoïde et d'autres maladies inflammatoires
Industrie : This compound est utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'Action
This compound exerce ses effets en se liant sélectivement au récepteur purinergique P2X7 et en l'inhibant. Ce récepteur est un canal ionique dépendant d'un ligand qui est activé par l'adénosine triphosphate (ATP) extracellulaire. L'inhibition du récepteur P2X7 par this compound empêche les événements de signalisation en aval qui conduisent à l'inflammation et à la douleur. Les cibles moléculaires et les voies impliquées incluent l'inhibition du flux ionique induit par l'ATP et la suppression de la libération de cytokines pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés Similaires
A-438079 : Un autre antagoniste sélectif du récepteur P2X7 avec des propriétés anti-inflammatoires similaires.
JNJ-47965567 : Un antagoniste puissant et sélectif du récepteur P2X7 utilisé dans des études précliniques.
GSK1482160 : Un antagoniste du récepteur P2X7 avec des applications thérapeutiques potentielles dans les maladies inflammatoires
Unicité de AZD-9056
This compound est unique en raison de sa grande sélectivité et de sa puissance envers le récepteur P2X7. Il a été étudié de manière approfondie lors d'essais cliniques, fournissant une mine de données sur sa sécurité et son efficacité. De plus, son mécanisme d'action bien caractérisé et ses propriétés pharmacocinétiques favorables en font un composé outil précieux pour la recherche et le développement .
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345304-65-6 | |
| Record name | AZD-9056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9056 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

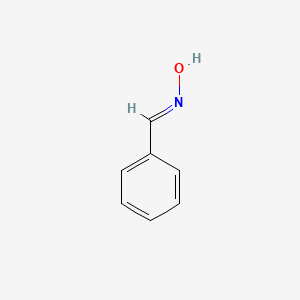
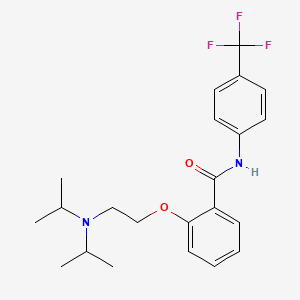
![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)
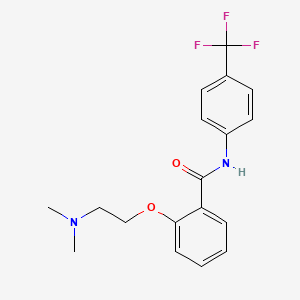
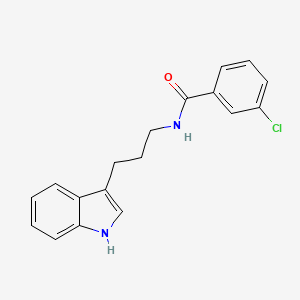
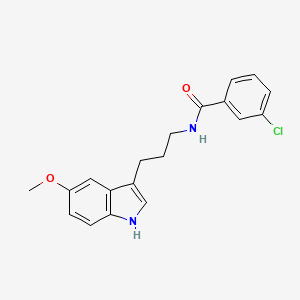
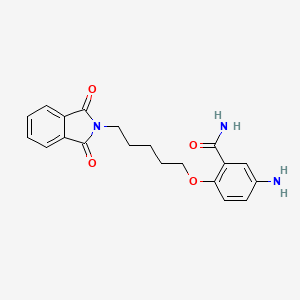
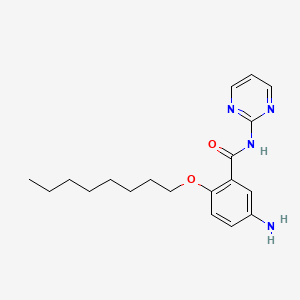
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
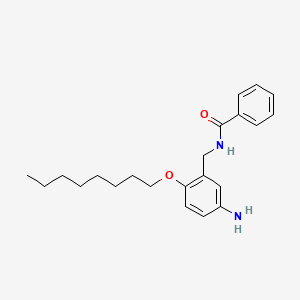
![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
